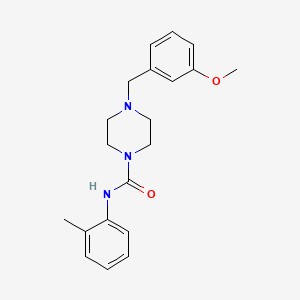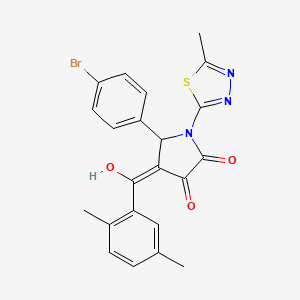![molecular formula C17H15FN2S B5291585 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)
3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as FBTQ, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. It belongs to the class of isoquinoline derivatives and has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
科学的研究の応用
3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been the subject of numerous studies due to its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
作用機序
The mechanism of action of 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. For example, 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell proliferation. Additionally, 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.
実験室実験の利点と制限
One of the advantages of 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is that it has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one of the limitations of 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One area of research is the development of new derivatives of 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile that may exhibit improved antitumor activity or other biological effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile and its potential applications in the treatment of cancer and other diseases. Finally, the development of new methods for synthesizing 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile may also be an area of future research, as this could lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of 3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been reported in several studies. One of the most common methods involves the reaction of 2-fluorobenzyl chloride with 2-aminothiophenol in the presence of a base, followed by cyclization with acrylonitrile. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c18-16-8-4-2-6-13(16)11-21-17-15(9-19)14-7-3-1-5-12(14)10-20-17/h2,4,6,8,10H,1,3,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCKVAROVHEWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=NC=C2C1)SCC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)
![N-[4-(acetylamino)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5291510.png)

![2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol](/img/structure/B5291515.png)

![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)

